molecular formula C15H15FN2O2S B2847313 N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 1207029-28-4

N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2847313
CAS No.: 1207029-28-4
M. Wt: 306.36
InChI Key: MUSJEJUNFORKEL-UHFFFAOYSA-N
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Description

N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, a thiophene moiety, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide typically involves the reaction of 3-fluoro-4-methylphenylamine with 2-(thiophen-2-yl)ethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions and often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 3-fluoro-4-methylphenylamine and 2-(thiophen-2-yl)ethylamine in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The fluorinated aromatic ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorinated aromatic ring and thiophene moiety can enhance its binding affinity and specificity towards these targets. The oxalamide linkage may also play a role in stabilizing the compound’s conformation and facilitating its interaction with biological molecules.

Comparison with Similar Compounds

N'-(3-fluoro-4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide can be compared with other similar compounds, such as:

    N1-(3-chloro-4-methylphenyl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Contains a furan ring instead of thiophene, which can influence its chemical properties and applications.

    N1-(3-fluoro-4-methylphenyl)-N2-(2-(thiophen-2-yl)ethyl)urea: Similar structure but with a urea linkage instead of oxalamide, which may alter its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-(2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c1-10-4-5-11(9-13(10)16)18-15(20)14(19)17-7-6-12-3-2-8-21-12/h2-5,8-9H,6-7H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSJEJUNFORKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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